molecular formula C10H9NO B11917541 4-Methylisoquinolin-6-ol

4-Methylisoquinolin-6-ol

Cat. No.: B11917541
M. Wt: 159.18 g/mol
InChI Key: GAQQPFKYXVYHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylisoquinolin-6-ol is an organic compound that belongs to the family of isoquinolines. Isoquinolines are aromatic heterocyclic organic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 4-Methylisoquinolin-6-ol, can be achieved through various methods. Some of the notable synthetic routes include:

    Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.

    Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Pictet-Spengler Reaction: This method involves the condensation of β-arylethylamines with aldehydes or ketones in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance reaction efficiency and yield. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

4-Methylisoquinolin-6-ol has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-cancer and anti-malarial drugs.

    Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Electronics: It is used in the fabrication of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-Methylisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Methylisoquinolin-6-ol can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: A parent compound with a similar structure but without the methyl and hydroxyl groups.

    Quinoline: A related compound with a nitrogen atom in a different position within the ring structure.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-methylisoquinolin-6-ol

InChI

InChI=1S/C10H9NO/c1-7-5-11-6-8-2-3-9(12)4-10(7)8/h2-6,12H,1H3

InChI Key

GAQQPFKYXVYHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C=C(C=C2)O

Origin of Product

United States

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